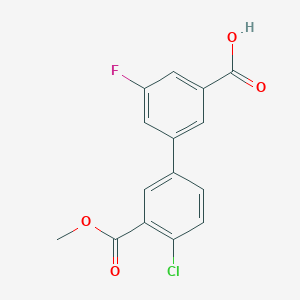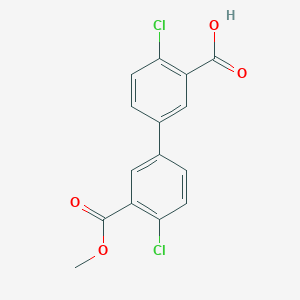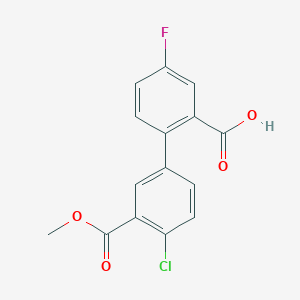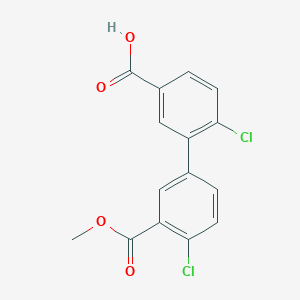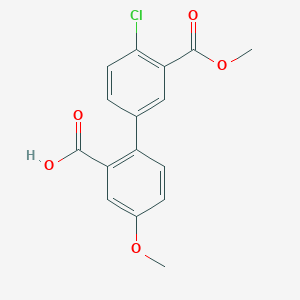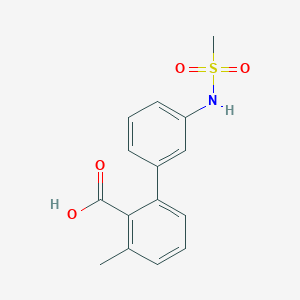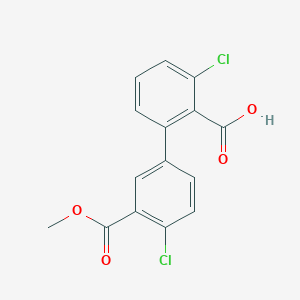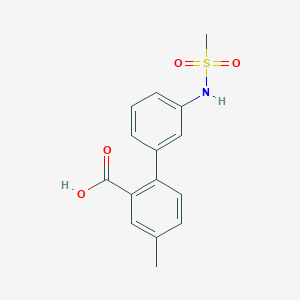
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid (MSA-PABA) is an organic compound with a molecular weight of 287.3 g/mol. It is a white solid, soluble in water and ethanol, and has a melting point of 121-123°C. MSA-PABA is a derivative of para-aminobenzoic acid (PABA) and is used in a variety of scientific research applications. It is also known as 3-Methylsulfonylamino-5-hydroxybenzoic acid, N-Methylsulfonyl-5-hydroxybenzoic acid, and 3-(Methylsulfonyl)aminophenyl 5-hydroxybenzoate.
科学研究应用
MSA-PABA is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, such as derivatives of PABA, and has been used in the development of new drugs. It is also used in the synthesis of peptide and peptide-like molecules, and has been used as a substrate for the enzymatic synthesis of amino acids. Additionally, MSA-PABA has been used as a fluorescent probe for the detection of enzymes, and as a chromogenic reagent for the detection of proteins.
作用机制
MSA-PABA is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are also important mediators of inflammation. By inhibiting these enzymes, MSA-PABA may be able to reduce inflammation.
Biochemical and Physiological Effects
MSA-PABA has been shown to have anti-inflammatory and antioxidant effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. Additionally, MSA-PABA has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
The main advantage of using MSA-PABA in laboratory experiments is its relatively low cost and availability. Additionally, MSA-PABA is relatively stable and can be stored at room temperature for long periods of time. The main limitation of using MSA-PABA is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
The potential applications of MSA-PABA are still being explored. Possible future directions include further research into its anti-inflammatory and antioxidant effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of MSA-PABA could lead to the development of more effective inhibitors of enzymes such as COX-2 and 5-LOX. Additionally, further research into the synthesis of MSA-PABA could lead to the development of more efficient and cost-effective methods of production.
合成方法
MSA-PABA can be synthesized from para-aminobenzoic acid (PABA) and methylsulfonyl chloride (MSCl) in a two-step process. In the first step, PABA is reacted with MSCl in the presence of a base such as sodium carbonate or potassium carbonate to form the intermediate product, 3-methylsulfonylaminophenyl benzoate. In the second step, the intermediate product is hydrolyzed with dilute hydrochloric acid to form MSA-PABA.
属性
IUPAC Name |
3-hydroxy-5-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-21(19,20)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(16)7-10/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPBFOHSQSJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692063 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-69-5 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



